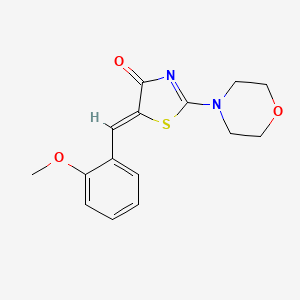![molecular formula C25H22N2O5 B15030230 (4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B15030230.png)
(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE typically involves multi-step organic reactions. Common starting materials might include 2,4-dimethoxybenzaldehyde and 2-methoxybenzaldehyde, which undergo condensation reactions with appropriate amines and other reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, tetrahydroisoquinolines are known for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound might be studied for its interactions with biological targets.
Medicine
In medicine, compounds like this one are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (4E)-4-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroisoquinoline derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Phenylamino derivatives: Compounds with phenylamino groups might show similar reactivity and applications.
Uniqueness
The uniqueness of (4E)-4-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE lies in its specific substitution pattern and the combination of functional groups, which can lead to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H22N2O5 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
4-[(2,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-2-(2-methoxyphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C25H22N2O5/c1-30-16-12-13-20(23(14-16)32-3)26-15-19-17-8-4-5-9-18(17)24(28)27(25(19)29)21-10-6-7-11-22(21)31-2/h4-15,29H,1-3H3 |
InChI-Schlüssel |
PFICKWUIKQSQIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-1-benzyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15030153.png)
![6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030160.png)

![2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B15030184.png)
![4-Hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B15030188.png)
![6-Imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030195.png)
![methyl 4-(2,4-diethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15030215.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15030219.png)

![4-{3-(3,4-dimethoxyphenyl)-11-[4-(methoxycarbonyl)phenyl]-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B15030221.png)
![N-(4-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15030223.png)
![(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B15030237.png)
![Prop-2-en-1-yl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B15030245.png)
![2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15030246.png)
